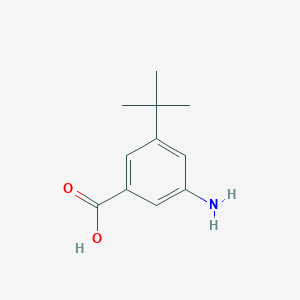

3-Amino-5-tert-butylbenzoic acid

Description

3-Amino-5-tert-butylbenzoic acid is a substituted benzoic acid derivative featuring an amino group at the 3-position and a bulky tert-butyl group at the 5-position of the aromatic ring. Such compounds are typically utilized as intermediates in organic synthesis, pharmaceutical development, or materials science due to their tunable electronic and steric properties.

Properties

IUPAC Name |

3-amino-5-tert-butylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-11(2,3)8-4-7(10(13)14)5-9(12)6-8/h4-6H,12H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXRVZUJJIBSIIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646122 | |

| Record name | 3-Amino-5-tert-butylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-35-4 | |

| Record name | 3-Amino-5-(1,1-dimethylethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885518-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-5-tert-butylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-tert-butylbenzoic acid can be achieved through several methods. One common approach involves the nitration of 5-tert-butylbenzoic acid, followed by reduction of the nitro group to an amino group. The nitration is typically carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures. The resulting nitro compound is then reduced using hydrogen gas in the presence of a palladium catalyst to yield the desired amino compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Additionally, the use of environmentally benign reagents and catalysts is emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-tert-butylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to a nitro group using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst (e.g., FeBr3).

Major Products:

Oxidation: 3-Nitro-5-tert-butylbenzoic acid.

Reduction: 3-Amino-5-tert-butylbenzyl alcohol.

Substitution: 3-Halo-5-tert-butylbenzoic acid derivatives.

Scientific Research Applications

3-Amino-5-tert-butylbenzoic acid finds applications in various scientific research areas:

Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

Medicine: Explored for its potential use in drug discovery and development, particularly as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials, including dyes and pigments

Mechanism of Action

The mechanism of action of 3-Amino-5-tert-butylbenzoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and binding affinity. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects: tert-Butyl vs. Trifluoromethyl

Key analogs include trifluoromethyl-substituted benzoic acids (). For example:

- 3-Amino-5-(trifluoromethyl)benzoic acid (CAS 328-68-7, similarity score 0.88)

- 2-Amino-5-(trifluoromethyl)benzoic acid (CAS 83265-53-6, similarity score 0.97)

The tert-butyl group in the target compound is sterically demanding and electron-donating, whereas the trifluoromethyl group is smaller and strongly electron-withdrawing. This difference significantly impacts:

- Acidity : The trifluoromethyl group increases benzoic acid acidity (lower pKa) due to its electron-withdrawing nature, while tert-butyl groups may slightly decrease acidity .

- Reactivity : Trifluoromethyl groups stabilize adjacent negative charges, making derivatives more reactive in nucleophilic substitutions, whereas tert-butyl groups may hinder such reactions due to steric effects.

Positional Isomerism

The position of the amino group (2- vs. 3-) alters electronic conjugation and steric interactions:

- 3-Amino substitution (as in the target compound) allows for resonance stabilization of the amino group with the carboxylic acid, enhancing intramolecular hydrogen bonding.

Functional Group Variations

- BOC-Protected Analogs: describes 5-((tert-Butoxycarbonyl)amino)-2-methoxybenzoic acid (CAS 1075242-43-1), which features a methoxy group and a BOC-protected amino group. This derivative is less reactive than the target compound’s free amino group, making it more stable for storage or stepwise synthesis .

Heterocyclic Analogs

Compounds like TERT-BUTYL (3-AMINOBENZO[D]ISOXAZOL-5-YL)METHYLCARBAMATE (CAS 368426-88-4, ) and 3-Amino-5-tert-butylisoxazole () replace the benzoic acid core with heterocycles. These analogs prioritize different applications (e.g., enzyme inhibition or agrochemicals) due to altered electronic profiles and reduced acidity .

Research Findings and Data Tables

Table 1: Structural and Property Comparison of Benzoic Acid Derivatives

Key Findings :

- Synthetic Utility : Trifluoromethyl analogs (e.g., CAS 328-68-7) are preferred in medicinal chemistry for enhancing binding affinity to hydrophobic enzyme pockets .

- Stability: BOC-protected derivatives () are more stable than free amino analogs, enabling multi-step synthesis without side reactions .

Biological Activity

3-Amino-5-tert-butylbenzoic acid (CAS Number: 885518-35-4) is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. Its unique structure, characterized by an amino group and a bulky tert-butyl substituent, influences its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications based on current research findings.

This compound features the following structural characteristics:

- Molecular Formula : C12H17NO2

- Molecular Weight : 207.27 g/mol

- Functional Groups : Carboxylic acid, amino group, and tert-butyl group.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through hydrogen bonding and steric effects. The amino group can form hydrogen bonds with enzymes and receptors, potentially modulating their activity. The tert-butyl group contributes to steric hindrance, which may influence the compound's binding affinity and reactivity.

Antimicrobial Activity

Research indicates that this compound has potential antimicrobial properties. It has been investigated as a biochemical probe for studying enzyme-substrate interactions, particularly in the context of multidrug-resistant microbial strains. The compound's structural similarity to other amino acids suggests possible interactions with microbial enzymes, making it a candidate for further exploration in antimicrobial drug development .

Anticancer Properties

Preliminary studies have suggested that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from this structure have shown significant inhibition of cell proliferation in breast cancer (MCF-7) and colon cancer cell lines. The mechanism appears to involve interference with cellular signaling pathways crucial for tumor growth .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, a comparison with similar compounds is useful:

| Compound Name | Key Biological Activity | Notable Structural Feature |

|---|---|---|

| 3-Amino-5-methylbenzoic acid | Moderate anticancer activity | Smaller methyl group |

| 3-Amino-5-ethylbenzoic acid | Weak antimicrobial properties | Ethyl group |

| 3-Amino-5-isopropylbenzoic acid | Limited cytotoxicity | Isopropyl group |

The presence of the bulky tert-butyl group in this compound enhances its steric hindrance compared to smaller alkyl groups, which may contribute to its distinct biological profile.

Case Studies and Research Findings

-

Antimicrobial Efficacy :

A study focused on the synthesis of peptide derivatives incorporating this compound revealed promising antimicrobial activity against resistant strains. The synthesized peptides demonstrated significant inhibition rates against Aspergillus niger and other pathogenic bacteria . -

Cytotoxicity Against Cancer Cells :

In vitro tests showed that compounds derived from this compound exhibited cytotoxic effects on MCF-7 breast cancer cells, achieving up to 95% inhibition at specific concentrations. This suggests potential for development as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.